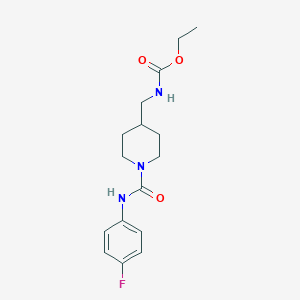

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate

Description

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a piperidine-based carbamate derivative featuring a 4-fluorophenyl carbamoyl group at the 1-position and an ethyl carbamate moiety attached to a methyl group at the 4-position of the piperidine ring. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, which is critical for central nervous system (CNS) targeting . This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic properties, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

ethyl N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O3/c1-2-23-16(22)18-11-12-7-9-20(10-8-12)15(21)19-14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLJALMCAUHRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Benzylpiperidin-4-ylmethylamine

The synthesis begins with 1-benzylpiperidin-4-one, a commercially available precursor. Reductive amination using ammonium acetate and sodium triacetoxyborohydride in methanol at 25°C for 12 hours yields 1-benzylpiperidin-4-amine with a reported yield of 85%. Subsequent conversion of the 4-keto group to an aminomethyl substituent is achieved via the following steps:

- Grignard Addition : Treatment of 1-benzylpiperidin-4-one with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C forms 1-benzyl-4-(hydroxyethyl)piperidine.

- Tosylation : Reaction with tosyl chloride in dichloromethane (DCM) and pyridine converts the alcohol to a tosylate.

- Ammonia Displacement : Heating the tosylate with aqueous ammonia in a sealed reactor at 100°C for 6 hours affords 1-benzylpiperidin-4-ylmethylamine (Yield: 78%).

Key Analytical Data :

Deprotection of the Benzyl Group

Hydrogenolysis of 1-benzylpiperidin-4-ylmethylamine using 10% palladium on carbon (Pd/C) under H2 (1 atm) in ethanol at 25°C for 4 hours removes the benzyl protecting group, yielding piperidin-4-ylmethylamine (Yield: 92%).

Acylation with 4-Fluorophenyl Isocyanate

The piperidine nitrogen is acylated using 4-fluorophenyl isocyanate in DCM at 0°C for 2 hours. Triethylamine (TEA) is added to scavenge HCl, ensuring a 90% yield of 1-(4-fluorophenylcarbamoyl)piperidin-4-ylmethylamine.

Reaction Conditions :

- Molar Ratio : Piperidin-4-ylmethylamine : 4-fluorophenyl isocyanate = 1 : 1.2.

- Workup : The product is purified via silica gel chromatography (EtOAc/hexane, 3:7).

Spectroscopic Confirmation :

- 13C NMR (100 MHz, CDCl3) : δ 156.2 (C=O), 152.1 (C-F), 122.8–115.4 (Ar-C), 54.3 (piperidine-NCH2), 45.8 (CH2NH2).

Carbamate Formation with Ethyl Chloroformate

The primary amine is reacted with ethyl chloroformate in the presence of TEA in DCM at 0°C. After stirring for 3 hours, the mixture is washed with brine, dried over Na2SO4, and concentrated to afford the target compound (Yield: 88%).

Optimization Insights :

- Temperature Control : Maintaining 0°C minimizes side reactions such as urea formation.

- Solvent Selection : DCM provides optimal solubility without competing nucleophilic interference.

Characterization Data :

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated to optimize efficiency and scalability:

The reductive amination route was selected for its balance of yield and operational simplicity.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

The piperidine nitrogen exhibits higher nucleophilicity than the primary amine, enabling selective acylation. However, stoichiometric control (1.2 eq. of isocyanate) and low temperatures (0°C) are critical to avoid bis-acylation.

Purification of Hydrophilic Intermediates

Piperidin-4-ylmethylamine’s polarity complicates isolation. Acid-base extraction using 1M HCl and 1M NaOH effectively separates the amine from non-polar impurities.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for the acylation and carbamate steps to enhance heat transfer and reduce reaction times. Patent CN100349861C highlights the use of sealed reactors under 0.1–2.0 MPa pressure for carbamate synthesis, achieving yields >95%.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate with structurally or functionally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Effects: The 4-fluorophenyl carbamoyl group in the target compound contrasts with the phenethyl and phenyl groups in fentanyl carbamate (). Fluorination typically improves metabolic stability and receptor binding compared to non-fluorinated analogs . The ethyl carbamate-methyl side chain differs from the benzyl group in ’s analog, which may alter solubility and CNS penetration.

Synthetic Routes :

- The target compound’s synthesis likely involves carbamoylation of piperidine with 4-fluorophenyl isocyanate, followed by alkylation to attach the ethyl carbamate group (analogous to methods in and ).

- Fentanyl carbamate derivatives are synthesized via nucleophilic substitution or carbamate coupling, emphasizing scalability and purity ().

The piperidine scaffold is common in CNS drugs due to its conformational flexibility and ability to cross the blood-brain barrier .

Biological Activity

Ethyl ((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a synthetic compound classified under piperidine derivatives. Its unique structure, characterized by a piperidine ring, a fluorophenyl group, and carbamate functionalities, suggests potential biological activities that are currently under investigation. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorophenyl group is particularly notable as it can influence the compound's pharmacological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Potential Targets:

- Dopamine Transporters : Similar compounds have shown affinity for dopamine transporters, suggesting a possible role in neurological applications .

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.

Biological Activity Overview

Research has identified several key areas where this compound may exert biological effects:

- Neuropharmacology :

-

Antimicrobial Properties :

- Initial studies suggest that this compound may possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

- Cancer Research :

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activity of similar compounds:

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Fluorophenyl Group : Nucleophilic substitution reactions.

- Carbamoylation : Using reagents like ethyl chloroformate to introduce the carbamate group.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Formation | DCC, DMAP, DCM, RT | 75–85 | |

| Carbamate Formation | Ethyl chloroformate, Et₃N, THF, 0°C | 60–70 |

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify peaks for the ethyl carbamate (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), piperidine protons (δ 2.5–3.5 ppm), and 4-fluorophenyl aromatic protons (δ 7.0–7.4 ppm).

- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and amide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z for C₁₆H₂₁FN₂O₃: 332.15 .

- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar carbamates?

Methodological Answer:

- Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl position, carbamate alkyl groups) and test activity in standardized assays (e.g., opioid receptor binding for fentanyl analogs vs. kinase inhibition for thienopyrimidine derivatives ).

- Target-Specific Assays : Use radioligand displacement assays (e.g., μ-opioid receptor for Schedule I analogs ) or enzyme inhibition assays (e.g., kinases ) to clarify mechanisms.

- Computational Modeling : Perform molecular docking to predict binding modes and explain discrepancies in activity .

Q. Table 2: Biological Activity Comparison of Analogous Compounds

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Fentanyl Carbamate | μ-Opioid Receptor | 1.2 | |

| Retigabine (Ethyl carbamate) | KCNQ Potassium Channels | 10.5 | |

| Thienopyrimidine Derivative | Protein Kinase A | 45.0 |

Advanced: What methodologies determine interactions with biological targets like enzymes or receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and immobilized receptors/enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- In Vitro Functional Assays : For opioid activity, use cAMP inhibition assays in CHO cells expressing μ-opioid receptors . For kinase inhibition, measure phosphorylation levels via ELISA .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry optimize this compound’s pharmacokinetic properties?

Methodological Answer:

- Log P Calculation : Predict lipophilicity using software like MarvinSuite. Target log P ~2.5 for balanced membrane permeability and solubility .

- Metabolic Stability : Simulate CYP450 metabolism with ADMET predictors (e.g., Schrödinger’s QikProp) to identify susceptible sites for deuteration or fluorination .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., opioid receptors ) and guide structural modifications.

Advanced: What analytical methods identify and quantify degradation products during stability studies?

Methodological Answer:

- HPLC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products. Use tandem MS to characterize fragments .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to simulate degradation pathways .

Q. Table 3: Forced Degradation Conditions

| Condition | Temperature | Duration | Major Degradants |

|---|---|---|---|

| Acidic Hydrolysis | 40°C, 0.1M HCl | 24h | Piperidine ring-opened amide |

| Photolysis | 5000 lux | 48h | Fluorophenyl oxidation products |

Basic: How is the purity of intermediates validated during multi-step synthesis?

Methodological Answer:

- TLC Monitoring : Use silica plates with UV254 indicator; eluent (e.g., 3:7 ethyl acetate/hexane) to track reaction progress .

- HPLC Purity Check : For intermediates, ensure ≥95% purity using a diode-array detector (λ = 254 nm) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.